

protocol for cell viability assay using resazurin to resorufin conversion

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Compound of Interest

Compound Name: *Resorufin*

Cat. No.: *B1680543*

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Application Notes and Protocols: Resazurin-Based Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resazurin-based cell viability assay is a robust, sensitive, and straightforward method for quantifying the number of viable, metabolically active cells.^{[1][2][3]} This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by intracellular enzymes, primarily mitochondrial dehydrogenases, to the pink, highly fluorescent compound **resorufin**.^{[2][3][4][5]} The intensity of the fluorescent signal is directly proportional to the number of living cells, making it a valuable tool for cytotoxicity studies, drug screening, and cell proliferation assays.^{[1][3][6]} This document provides a detailed protocol for performing the resazurin cell viability assay, including optimization strategies and data interpretation guidelines.

Principle of the Assay

Metabolically active cells maintain a reducing environment within their cytoplasm. Cellular enzymes, such as diaphorases, reduce resazurin to **resorufin**.^{[4][7]} This conversion results in a colorimetric change from blue to pink and a significant increase in fluorescence, which can be quantified using a microplate reader.^{[2][5]} Non-viable cells lose their metabolic activity and are

unable to reduce resazurin; therefore, the assay provides a clear distinction between live and dead cells.[1]

Data Presentation

Table 1: Recommended Reagent Concentrations and Wavelengths

Parameter	Recommended Value	Notes
Resazurin Stock Solution	0.15 mg/mL in DPBS (pH 7.4)	Store protected from light at 4°C for frequent use or -20°C for long-term storage.[8]
Resazurin Working Solution	10% of the final volume in the well	Prepare fresh by diluting the stock solution in culture medium.[2]
Excitation Wavelength (Fluorescence)	530 - 570 nm	Optimal excitation can vary depending on the instrument. [1][3]
Emission Wavelength (Fluorescence)	580 - 620 nm	Optimal emission can vary depending on the instrument. [1][3]
Absorbance Wavelength (Colorimetric)	570 nm (Resorufin) & 600 nm (Resazurin)	Fluorescence is the preferred, more sensitive method.[1][2]

Table 2: Optimization of Experimental Parameters

Parameter	Range/Consideration	Optimization Guidance
Cell Seeding Density	100 - 80,000 cells/well (96-well plate)	Cell type-dependent. A linear relationship between cell number and fluorescence should be established. [1] [9]
Incubation Time with Resazurin	1 - 4 hours	Dependent on cell type and density. Avoid over-incubation to prevent signal saturation and potential cytotoxicity. [1] [3] [8]
Culture Medium	Phenol red-free medium is recommended	Phenol red can interfere with fluorescence readings. [9]

Experimental Protocols

Reagent Preparation

- Resazurin Stock Solution (0.15 mg/mL):
 - Dissolve high-purity resazurin powder in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) at a pH of 7.4 to a final concentration of 0.15 mg/mL.[\[8\]](#)
 - Sterilize the solution by passing it through a 0.2 µm filter.[\[8\]](#)
 - Store the stock solution in a light-protected container at 4°C for short-term use or in aliquots at -20°C for long-term storage.[\[2\]](#)[\[8\]](#)
- Resazurin Working Solution:
 - On the day of the assay, thaw the resazurin stock solution (if frozen) and warm it to room temperature.
 - Prepare the working solution by diluting the stock solution with complete cell culture medium to the desired final concentration (typically a 1:10 dilution of the stock solution is added to the wells).[\[2\]](#)

Cell Viability Assay Protocol

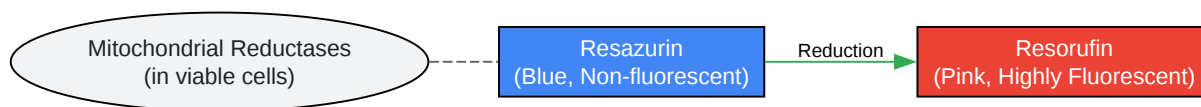
- Cell Seeding:
 - Plate cells in a 96-well microplate at the desired density in a final volume of 100 μ L of complete culture medium per well.[\[8\]](#)
 - Include wells with medium only to serve as a background control (blank).[\[8\]](#)
 - Include wells with untreated cells as a negative control.
 - Allow cells to adhere and grow for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[\[9\]](#)
- Compound Treatment (for cytotoxicity assays):
 - After the initial incubation, treat the cells with the test compounds at various concentrations.
 - Include a vehicle control group that is treated with the same solvent used to dissolve the test compounds.[\[1\]](#)
 - Incubate the plate for the desired exposure time.
- Addition of Resazurin:
 - Add 10-20 μ L of the resazurin working solution to each well, including the blank and control wells.[\[8\]](#)[\[10\]](#) This will typically result in a final volume of 110-120 μ L.
- Incubation:
 - Incubate the plate for 1 to 4 hours at 37°C, protected from light.[\[2\]](#)[\[8\]](#) The optimal incubation time should be determined empirically for each cell line and cell density to ensure the reaction is within the linear range.[\[3\]](#)
- Measurement:

- Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm.[1][2]
- Alternatively, for colorimetric measurement, read the absorbance at 570 nm and a reference wavelength of 600 nm.[2]

Data Analysis

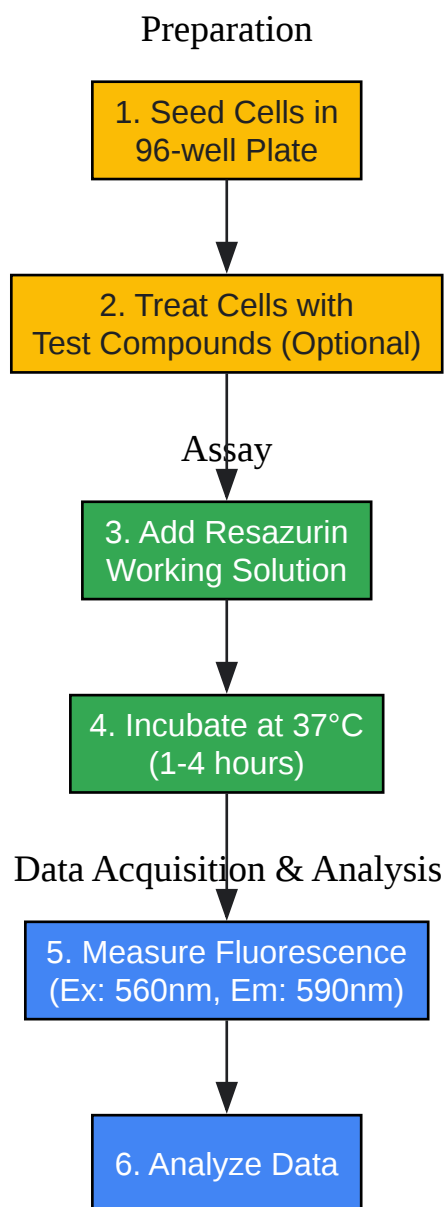
- Background Subtraction: Subtract the average fluorescence value of the blank wells (medium with resazurin, no cells) from the fluorescence values of all other wells.[1]
- Calculation of Percent Viability:
 - $\text{Percent Viability} = \frac{(\text{Fluorescence of Treated Cells} - \text{Fluorescence of Blank})}{(\text{Fluorescence of Untreated Cells} - \text{Fluorescence of Blank})} \times 100$

Mandatory Visualizations



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Caption: Biochemical conversion of resazurin to **resorufin** by viable cells.



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Caption: Experimental workflow for the resazurin cell viability assay.

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